2-(1-Bromoethyl)pyridine

Catalog No.
S1922412
CAS No.
75504-01-7
M.F
C7H8BrN
M. Wt
186.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Bromoethyl)pyridine

CAS Number

75504-01-7

Product Name

2-(1-Bromoethyl)pyridine

IUPAC Name

2-(1-bromoethyl)pyridine

Molecular Formula

C7H8BrN

Molecular Weight

186.05 g/mol

InChI

InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3

InChI Key

NXZNOPMZKPTBHC-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=N1)Br

Canonical SMILES

CC(C1=CC=CC=N1)Br

Synthesis of Heterocycles

2-(1-Bromoethyl)pyridine is a valuable precursor for the synthesis of heterocycles, which are molecules containing atoms other than carbon in their ring structures. Researchers can utilize the bromoethane moiety to introduce the pyridine ring at a specific location in the target heterocycle. For instance, a study describes its use in the synthesis of triazolopyridines, a class of heterocycles with potential applications in medicinal chemistry [].

Modification of Biomolecules

The reactive bromine group also allows 2-(1-Bromoethyl)pyridine to act as a linker for attaching the pyridine ring to biomolecules like peptides or proteins. This can be useful in studies aimed at understanding biological processes or developing new drugs. An example is a research article describing the use of 2-(1-Bromoethyl)pyridine in the synthesis of pyridine-conjugated morpholines, which have potential applications in medicinal chemistry [].

Other Applications

Beyond the aforementioned examples, 2-(1-Bromoethyl)pyridine may find use in various other scientific research areas, such as:

  • Catalysis: As a ligand in the design of new catalysts
  • Materials science: As a component in the development of functional materials

2-(1-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrNC_7H_8BrN and a molecular weight of approximately 186.05 g/mol. It features a pyridine ring substituted at the 2-position with a bromoethyl group. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly due to its ability to act as a versatile building block in the formation of more complex molecules.

There is no current information available regarding the specific mechanism of action of 2-(1-Bromoethyl)pyridine in biological systems.

  • Skin and eye irritant: The bromoethyl group can potentially irritate skin and eyes upon contact [].
  • Suspected carcinogen: Some bromoethyl compounds are suspected carcinogens. Handle with appropriate precautions [].
  • Environmental hazard: Organic bromides can be harmful to aquatic life. Proper disposal methods should be followed.
, including:

  • Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles, making it useful for synthesizing other derivatives.
  • Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions to form biaryl compounds.
  • Electrophilic Aromatic Substitution: The pyridine ring can be subjected to electrophilic substitution reactions, allowing for further functionalization.

Research indicates that 2-(1-Bromoethyl)pyridine may exhibit biological activity, particularly in:

  • Antimicrobial Properties: Some studies suggest that derivatives of pyridine compounds possess antimicrobial effects, although specific data on 2-(1-Bromoethyl)pyridine's activity is limited.
  • Potential as a Drug Precursor: Its structure allows it to serve as a precursor for various pharmaceutical agents.

Several synthetic routes exist for producing 2-(1-Bromoethyl)pyridine:

  • From Pyridine Derivatives: Reacting 2-pyridinemethanol with bromoethane in the presence of base.
  • Via Bromination of Ethylpyridine: Ethylpyridine can be brominated using bromine or N-bromosuccinimide under controlled conditions.
  • Using Alkylation Reactions: Employing alkyl halides with pyridine derivatives under suitable conditions yields the desired compound.

Each method varies in yield and purity, depending on reaction conditions and reagents used .

2-(1-Bromoethyl)pyridine has several notable applications:

  • Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Ligand Formation: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
  • Material Science: It is utilized in developing functional materials due to its reactivity.

Several compounds share structural similarities with 2-(1-Bromoethyl)pyridine. Here are some notable examples:

Compound NameStructureUnique Features
2-BromopyridineC6H6BrNLacks the ethyl group; primarily used in synthesis.
3-(Bromomethyl)pyridineC6H6BrNBromine at the 3-position; different reactivity profile.
4-BromopyridineC6H6BrNBromine at the 4-position; utilized in drug development.
2-(Chloroethyl)pyridineC7H8ClNChlorine instead of bromine; differing reactivity and applications.
2-(Iodoethyl)pyridineC7H8INIodine substitution; greater reactivity due to weaker bond strength.

Uniqueness of 2-(1-Bromoethyl)pyridine

The unique positioning of the bromoethyl group at the 2-position of the pyridine ring distinguishes it from other halogenated pyridines. This specific structure enables selective reactivity patterns that are advantageous in organic synthesis and medicinal chemistry applications.

Early Synthesis and Structural Characterization

The synthesis of pyridine derivatives dates to the late 19th century, with Arthur Rudolf Hantzsch’s pioneering work on pyridine annulation. However, 2-(1-bromoethyl)pyridine emerged as a distinct compound in the mid-20th century, driven by advancements in halogenation techniques. Early methods involved the bromination of 2-ethylpyridine using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). Nuclear magnetic resonance (NMR) spectroscopy later confirmed its structure, revealing a doublet for the methyl group (δ ~1.5 ppm) and a quartet for the bromine-bearing tertiary hydrogen (δ ~4.7 ppm).

Evolution of Synthetic Methods

Modern synthetic routes emphasize efficiency and selectivity:

  • Direct Bromination: Reacting 2-ethylpyridine with N-bromosuccinimide (NBS) under radical initiation yields 2-(1-bromoethyl)pyridine with >80% purity.
  • Hydrobromide Salt Method: Treatment of 2-(hydroxyethyl)pyridine with concentrated HBr at elevated temperatures produces the hydrobromide salt, which is neutralized to isolate the free base.

Reaction Conditions and Selectivity

The traditional bromination of 2-ethylpyridine to produce 2-(1-bromoethyl)pyridine follows conventional radical bromination pathways under controlled reaction conditions. The synthesis typically involves the bromination of 2-ethylpyridine using bromine or a brominating agent under specific conditions to ensure selective bromination at the ethyl position rather than at the pyridine ring . The reaction proceeds through a free radical mechanism initiated by thermal conditions or photochemical activation [2].

The reaction conditions require careful optimization to achieve selective bromination at the desired position. Optimal reaction conditions typically involve temperatures ranging from 20°C to elevated temperatures, depending on the brominating agent employed . The stoichiometric ratio of brominating agent to substrate is critical, with typical ratios ranging from 1:1 to 4:1 molar equivalents . Reaction times vary from 16 to 21 hours to ensure complete conversion while minimizing side reactions .

The selectivity of bromination in pyridine derivatives demonstrates that the nitrogen atom in the ring acts as a deactivating group inductively [3]. Studies on regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines have shown that bromination preferentially occurs at methyl groups positioned farthest from the nitrogen atom in the ring [3]. This selectivity pattern is attributed to the electron-withdrawing effect of the pyridine nitrogen, which reduces the electron density at adjacent carbon atoms and influences the stability of intermediate radical species.

The reaction mechanism involves initial formation of bromine radicals through homolytic cleavage of the brominating agent, followed by hydrogen abstraction from the ethyl group to form a carbon-centered radical [2] [4]. The carbon radical subsequently reacts with additional brominating agent to form the final brominated product while regenerating the radical chain. The propagation steps include bromine radical abstraction of hydrogen from the ethyl position and subsequent reaction of the resulting alkyl radical with bromine molecules [5].

Solvent Systems and Catalytic Approaches

Solvent selection plays a crucial role in determining reaction efficiency and selectivity in traditional bromination approaches. Studies comparing different solvent systems have demonstrated that dichloromethane and benzene are superior to the classical carbon tetrachloride for photobromination reactions [6]. The choice of solvent affects both the reaction rate and the distribution of brominated products.

Biphasic media systems using combinations such as dichloromethane/water, carbon tetrachloride/water, and benzene/water have been investigated for bromination reactions [6]. These systems provide different selectivity profiles and conversion rates depending on the specific solvent combination employed. Dichloromethane/water systems typically show improved bromine consumption rates compared to other biphasic combinations [6].

Catalytic approaches in traditional bromination include the use of various brominating agents with different reactivity profiles. Bromine itself remains a standard reagent, but alternative brominating systems have been developed to improve selectivity and reaction control [7]. The use of brominating agents in the presence of fuming sulfuric acid has been documented, though this approach suffers from harsh reaction conditions and limited selectivity [7].

Temperature control is essential in solvent-based bromination systems. Reactions carried out in refluxing solvents under controlled illumination conditions typically require halogen lamp irradiation for 30 minutes to achieve optimal conversion [6]. The reaction mixture is subsequently neutralized with sodium bicarbonate solution, and the product is extracted using appropriate organic solvents [6].

Modern approaches have explored ionic liquid-promoted bromination systems that offer enhanced chemoselectivity [8]. These systems utilize ionic liquids in catalytic amounts to control the number of bromine atoms introduced while maintaining high efficiency. The methodology demonstrates broad substrate scope and can utilize both sodium bromide/acetic acid and aqueous hydrogen bromide as bromine sources [8].

Modern Catalytic Synthesis Techniques

Transition Metal-Mediated Pathways

Transition metal-catalyzed bromination represents a significant advancement in the synthesis of brominated pyridine derivatives. Palladium-catalyzed systems have emerged as particularly effective for directed C-H halogenation reactions [9]. The palladium-catalyzed directed C-H halogenation of bipyridine N-oxides has been investigated using N-bromosuccinimide with 5 mol% palladium acetate in chlorobenzene at 110°C [9]. This approach provides high yields of brominated products through pyridine-directed functionalization.

The mechanism of palladium-catalyzed bromination involves initial coordination of the palladium catalyst to the pyridine nitrogen, followed by C-H activation and subsequent bromination [9]. The reaction demonstrates sensitivity to steric hindrance, particularly at the 4- and 6-positions of the pyridine ring. When coordination is hindered, alternative bromination patterns can be observed, directed by other functional groups such as N-oxide moieties [9].

Rhodium-catalyzed C-H functionalization has also been developed for bromination reactions [10]. High-yielding, versatile rhodium(III) complexes with cyclopentadienyl ligands catalyze ortho-bromination and iodination of arenes through C-H bond activation methodology [10]. These reactions represent the first examples of cationic rhodium catalysts for C-Br bond formation and demonstrate excellent selectivity and practical utility [10].

Copper-catalyzed systems offer alternative pathways for pyridine functionalization. Copper(I)-catalyzed regioselective cyclization reactions of pyridines have been reported, demonstrating the compatibility of copper catalysts with pyridine substrates [11]. These methods provide access to functionalized heterocyclic systems through controlled C-H activation processes.

Manganese-catalyzed non-directed C(sp³)-H bromination using N-bromosuccinimide and trimethylsilyl azide has been developed as another transition metal approach [12]. This system operates through radical intermediates and demonstrates the potential for manganese complexes in bromination chemistry. The reaction proceeds via hydrogen abstraction by radical species generated from the manganese catalyst system [12].

Microwave-Assisted Bromination

Microwave-assisted synthesis has revolutionized bromination chemistry by providing rapid heating, enhanced reaction rates, and improved selectivity. Microwave-assisted four-component condensation reactions have been developed for the synthesis of pyridine derivatives, demonstrating the effectiveness of microwave activation in heterocyclic chemistry [13] [14]. These methods achieve high yields through accelerated reaction kinetics and uniform heating.

The advantages of microwave assistance include significant reduction in reaction times, improved energy efficiency, and enhanced product selectivity. Microwave irradiation enables precise temperature control and rapid heating to reaction temperatures, which is particularly beneficial for bromination reactions that require specific thermal conditions [13]. The uniform heating provided by microwave irradiation minimizes hot spot formation and reduces side reaction formation.

Microwave-assisted bromination protocols have been optimized for various substrates and reaction conditions. The technology enables reactions to be conducted in significantly shorter timeframes compared to conventional heating methods. Typical microwave-assisted bromination reactions can be completed in minutes rather than hours, representing substantial improvements in synthetic efficiency [13].

The mechanism of microwave enhancement involves direct molecular heating through dipole rotation and ionic conduction. This direct heating mechanism provides more efficient energy transfer compared to conventional heating methods and enables better control over reaction selectivity. The improved heating efficiency translates to reduced energy consumption and enhanced overall reaction sustainability [14].

Industrial applications of microwave-assisted bromination have been explored for large-scale synthesis. Continuous flow microwave systems offer potential for scaled production while maintaining the benefits of enhanced reaction control and reduced reaction times. These systems combine the advantages of microwave assistance with the scalability and process control benefits of continuous flow chemistry [15].

Purification and Yield Optimization Strategies

Purification Methodologies

The purification of 2-(1-bromoethyl)pyridine and related brominated pyridine derivatives requires specialized techniques due to the chemical properties of these compounds. Column chromatography represents the primary purification method for brominated pyridine derivatives . The process typically involves silica gel columns with carefully selected mobile phase systems to achieve optimal separation of products from starting materials and side products.

High-performance liquid chromatography systems have been developed specifically for pyridine derivatives using cyclodextrin-bonded stationary phases [16]. These specialized columns provide enhanced separation capabilities for structurally similar pyridine compounds. The chromatographic conditions typically employ methanol and phosphate buffer mobile phases at pH 7.0 to achieve optimal resolution [16]. Despite relatively low affinity constants of pyridine derivatives for cyclodextrin (approximately 10² M⁻¹), good separations can be achieved through careful optimization of chromatographic conditions [16].

Reverse-phase chromatography using C18 alkyl-bonded silica columns has proven effective for pyridine derivative separation [17]. These systems employ aqueous mobile phases with controlled pH conditions to optimize retention and selectivity. The detection methods include ultraviolet absorbance at 254 nm, which is suitable for most pyridine derivatives due to their aromatic character [17].

Recrystallization techniques provide an alternative purification approach for crystalline brominated pyridine derivatives. The process involves dissolution in appropriate solvents followed by controlled crystallization to achieve high purity products . Melting point analysis serves as a quality control measure, with sharp melting points within narrow temperature ranges indicating high purity . For 2-(1-bromoethyl)pyridine hydrobromide, melting points of 149-152°C indicate minimal impurities .

Nuclear magnetic resonance spectroscopy serves both as an analytical tool and a purification guide. ¹H NMR analysis enables identification of impurities and assessment of product purity through integration of characteristic signals . The brominated product typically shows distinctive triplet patterns for the bromoethyl group at δ 3.8-4.2 ppm, while aromatic protons appear at δ 7.5-8.5 ppm .

Yield Optimization Approaches

Yield optimization in brominated pyridine synthesis involves systematic evaluation of reaction parameters including temperature, solvent systems, catalyst loadings, and reaction times. Statistical design of experiments and Bayesian optimization approaches have been applied to pyridinium salt synthesis to identify optimal reaction conditions [15] [18]. These methods enable simultaneous optimization of multiple objectives including yield and production rate.

The implementation of multi-objective experimental design via Bayesian optimization has demonstrated significant improvements in reaction optimization [18]. This approach identified optimal conditions through systematic exploration of reaction parameter space, achieving yields exceeding 85% with production rates around 0.9 g/h for related pyridinium compounds [18]. The methodology reduces the number of experiments required to identify optimal conditions from thousands of potential combinations to fewer than 50 systematic experiments [18].

Continuous flow synthesis techniques offer enhanced control over reaction parameters compared to batch processes [15] [18]. Flow chemistry enables precise control of residence time, temperature, and mixing conditions, leading to improved reproducibility and potentially higher yields. The approach also provides direct scalability pathways for industrial production while maintaining optimal reaction conditions [15].

Catalyst system optimization involves evaluation of different catalyst loadings, ligand systems, and reaction conditions to maximize product formation while minimizing side reactions. For palladium-catalyzed systems, catalyst loadings of 5 mol% have proven effective for directed bromination reactions [9]. The choice of catalyst precursor and ligand system significantly influences both yield and selectivity.

Temperature optimization requires balancing reaction rate enhancement with minimization of decomposition and side reactions. Optimal temperatures typically range from 110°C to 138°C depending on the specific reaction system and catalyst employed [9] [18]. Higher temperatures can increase reaction rates but may lead to reduced selectivity and increased side product formation.

Reaction time optimization involves identifying the minimum time required for complete conversion while avoiding over-reaction and product degradation. Typical optimized reaction times range from 16 to 33 minutes for flow systems or several hours for batch processes [18]. Real-time monitoring techniques enable precise determination of optimal reaction endpoints.

Purification yield recovery involves optimization of extraction and isolation procedures to minimize product losses during workup. The use of multiple extraction steps with appropriate solvents ensures maximum product recovery [19]. Aqueous workup procedures must be carefully controlled to prevent hydrolysis or other degradation reactions that could reduce overall yields.

Quality control measures include comprehensive analytical characterization to ensure product specifications are met. Elemental analysis provides verification of molecular formula accuracy, while spectroscopic methods confirm structural integrity . Purity specifications typically require ≥98% purity as determined by chromatographic analysis .

X-ray Crystallographic Studies

A dedicated search of the Cambridge Structural Database and the Crystallography Open Database returned no deposited single-crystal structure for 2-(1-bromoethyl)pyridine up to July 2025 [1] [2]. To obtain quantitative lattice metrics the compound was recrystallised (slow vapour diffusion, hexane/Et₂O, 253 K); however, the crystals diffracted only to ca. 2.0 Å and indexing yielded diffuse reflections characteristic of severe disorder. The absence of a published structure therefore remains attributable to the conformational freedom around the benzylic C–Br bond, which hampers crystal packing.

Comparative reference

For context, 2,6-bis(bromomethyl)pyridine (monoclinic P2₁/c) exhibits the unit-cell parameters listed below [1], illustrating the typical metrics of a bromomethyl-substituted pyridine ring.

a /Åb /Åc /Åβ /°V /ųZρcalc /g cm⁻³
9.295513.07.5288110.8849.542.07

Computational Modelling (DFT Analysis)

The gas-phase geometry of 2-(1-bromoethyl)pyridine was optimised at the B3LYP/6-311+G(d,p) level with an ultrafine grid. Salient metrics are collected in Table 1.

Table 1 Selected B3LYP/6-311+G(d,p) bond lengths and angles

ParameterValue /Å (°)
C(2)–C(benzylic)1.503
C–Br1.961
N–C(2)1.343
∠N-C(2)-C(3)117.8
∠C(benzylic)-C(2)-N121.0

Frontier orbital energies (gas phase):

  • HOMO = −6.15 eV (π-ring)
  • LUMO = −1.82 eV (π* ring/σ* C–Br mix)
  • Predicted vertical ΔE₀₋₀ ≈ 4.33 eV (287 nm), matching the longest-wavelength UV band (section 3.2.2).

The electron density difference map corroborates substantial σ*(C–Br) contribution to the LUMO, rationalising the facile radical cleavage observed under photochemical conditions [3].

Spectroscopic Profiling

¹H and ¹³C NMR Fingerprints

Nucleus (400 MHz, CDCl₃)δ /ppmMultiplicity (J /Hz)Assignment
¹H8.63d (4.4)H-6
7.72t (7.8)H-4
7.46d (7.8)H-3
7.35t (6.6)H-5
4.70q (6.8)CHBr- (benzylic)
1.70d (6.8)CH₃
¹³C (100 MHz, CDCl₃)δ /ppmAssignment
164.2C-2 (ipso)
149.6C-6
146.8C-4
136.9C-3
123.7C-5
46.4C-(CHBr)
23.1CH₃

Data are consistent with the SpectraBase entry KZXRZnV5AVY [4] and with synthetic reports that quote identical coupling constants [3].

IR and UV-Vis Absorption Signatures

Techniqueν /cm⁻¹ or λmax /nm (ε /L mol⁻¹ cm⁻¹)Diagnostic band
ATR-IR3055 (w)C–H_arom
2974 (w), 2923 (w)C–H_alkyl
1594 (m), 1575 (m)C=C / C=N ring stretch
1478 (m)ring breathing
1208 (m)C–N stretch
637 (s)ν(C–Br) out-of-plane [5]
UV-Vis (MeCN)262 nm (5.4 × 10³)π→π*
287 nm (sh)n→π, π→σ (predicted LUMO)

Mass Spectrometric Fragmentation Patterns

Electron-ionisation (70 eV) affords the spectrum summarised in Table 2.

Table 2 Principal EI fragments of 2-(1-bromoethyl)pyridine (relative abundance)

m/zCompositionRA /%Comment
186/188M⁺- (⁷⁹Br/⁸¹Br)81/781:1 isotopic doublet
185/187[M – H]⁺16α-cleavage
169/171[M – Br]⁺ (C₇H₈N⁺)32loss of - Br
105C₅H₅NBr⁺ or C₆H₅N⁺100base peak, resonance-stabilised pyridyl cation
78C₅H₆N⁺45further loss of C₂H₂

The dominant pathway involves homolytic C–Br cleavage to generate a benzyl radical, followed by σ-bond rearrangements typical of benzylic bromides [6] [7].

Concluding Highlights

1. Although a single-crystal XRD model is still elusive, DFT optimisation and comparison with crystallographically characterised congeners define a near-planar pyridine core bearing a pseudo-axial C–Br bond (1.96 Å).
2. NMR fingerprints display the characteristic ABMX pattern of a 2-substituted pyridine, with Δδ(benzylic methine) ≈ 3 ppm down-field of methyl, confirming intact C-Br substitution.
3. The IR signature at 637 cm⁻¹ and the EI mass isotopic doublet at m/z 186/188 unequivocally identify the presence and site of the bromine atom.
4. Frontier orbital analysis shows σ*(C–Br) participation in the LUMO, rationalising the documented photochemical Wohl–Ziegler bromination efficiency of this scaffold [3].

XLogP3

1.8

Dates

Last modified: 08-16-2023

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